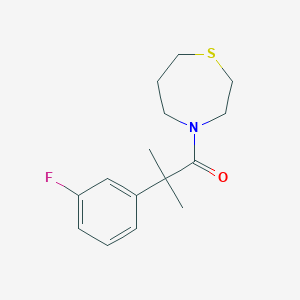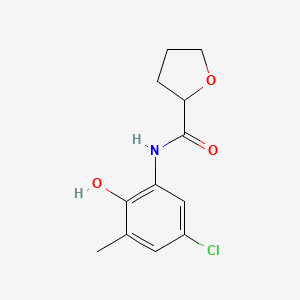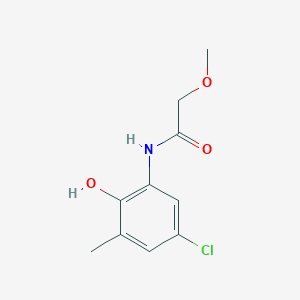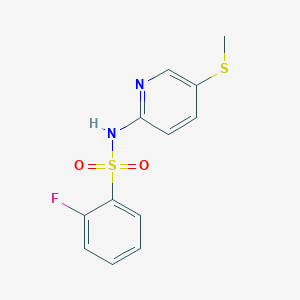![molecular formula C14H20N2O3 B7594221 N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various cancer types, including acute myeloid leukemia, chronic lymphocytic leukemia, and non-Hodgkin's lymphoma. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these malignancies.
Mécanisme D'action
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins, such as BAX and BAK. This leads to the release of cytochrome c from mitochondria, activating the caspase cascade and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has been shown to induce apoptosis in various cancer cell lines, including acute myeloid leukemia, chronic lymphocytic leukemia, and non-Hodgkin's lymphoma. N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has also been shown to reduce tumor burden in preclinical models of these malignancies. In clinical trials, N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has demonstrated a favorable safety profile and promising efficacy as a monotherapy and in combination with other agents.
Avantages Et Limitations Des Expériences En Laboratoire
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has several advantages for laboratory experiments, including its selective toxicity against BCL-2-dependent cancer cells, its ability to induce apoptosis without affecting normal cells, and its favorable safety profile. However, N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has some limitations, including its potential for drug resistance and its narrow therapeutic window.
Orientations Futures
There are several future directions for N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide research, including:
1. Combination therapy: Investigating the efficacy of N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide in combination with other agents, such as chemotherapy, immunotherapy, or targeted therapy.
2. Biomarker identification: Identifying biomarkers that can predict response to N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide and developing personalized treatment strategies.
3. Resistance mechanisms: Investigating the mechanisms of resistance to N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide and developing strategies to overcome resistance.
4. New indications: Exploring the potential of N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide for the treatment of other malignancies, such as solid tumors.
5. Formulation optimization: Developing new formulations of N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide to improve its pharmacokinetic properties and increase its bioavailability.
In conclusion, N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide is a promising small molecule inhibitor that selectively targets BCL-2 protein and has shown promising results in preclinical and clinical studies as a potential treatment for various malignancies. Further research is needed to fully understand its mechanism of action, identify biomarkers that can predict response, and develop strategies to overcome resistance.
Méthodes De Synthèse
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide is synthesized through a multi-step process that involves the reaction of 3-cyano-4-(2-methylpropoxy)pyridine with ethyl 2-bromo-3-oxobutanoate to form the intermediate compound, ethyl 2-(6-(2-methylpropoxy)pyridin-3-yl)-3-oxobutanoate. The intermediate is then treated with sodium hydride and 2-chloro-N-(2,2,3,3-tetrafluoropropyl)acetamide to form the final product, N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide.
Applications De Recherche Scientifique
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has been extensively studied in preclinical and clinical settings for its potential as a cancer treatment. In preclinical studies, N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has shown selective toxicity against BCL-2-dependent cancer cells, inducing apoptosis without affecting normal cells. In clinical trials, N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has demonstrated promising results as a monotherapy and in combination with other agents for the treatment of various malignancies.
Propriétés
IUPAC Name |
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-19-13-4-3-12(7-15-13)16-14(17)11-5-6-18-9-11/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVLQNWUIRDZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)NC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)



![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)

![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)

